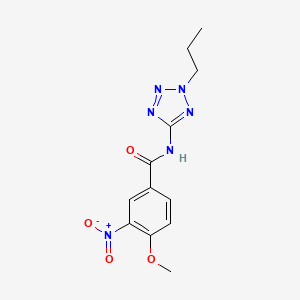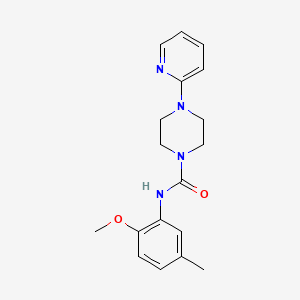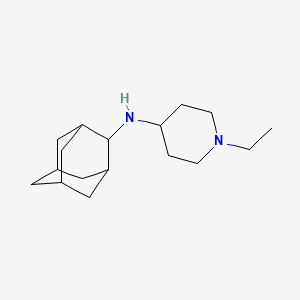![molecular formula C19H24N2O2 B5776597 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5776597.png)
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a phenoxyphenyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 3-phenoxybenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenoxyphenyl group can be reduced under specific conditions to yield a more saturated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]acetic acid.
科学的研究の応用
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethanol moiety can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
- 2-[4-(4-bromophenyl)piperazin-1-yl]ethanol
- 2-[4-(2-chlorophenyl)piperazin-1-yl]ethanol
Uniqueness
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the phenoxyphenyl group, which can impart distinct pharmacological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other scientific research applications.
特性
IUPAC Name |
2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-14-13-20-9-11-21(12-10-20)16-17-5-4-8-19(15-17)23-18-6-2-1-3-7-18/h1-8,15,22H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDNFIZMJCGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5776514.png)
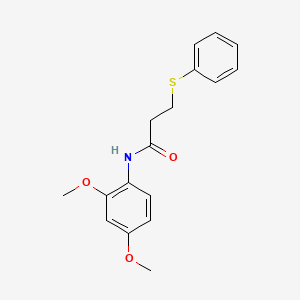

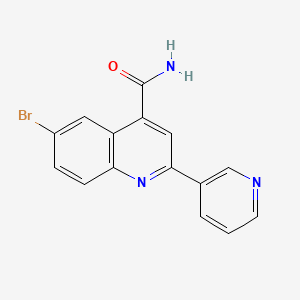
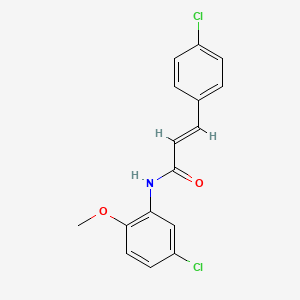
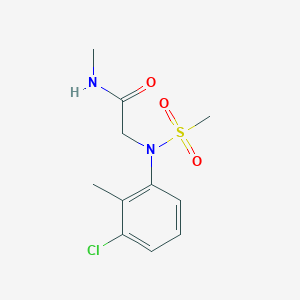
![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)
